![molecular formula C18H17F3N2O4 B2403255 2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate CAS No. 477857-90-2](/img/structure/B2403255.png)
2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate is a chemical compound with the molecular formula C19H19F3N2O4 It is known for its unique structural features, including the presence of trifluoroethyl and methoxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Carbamate Intermediate: This step involves the reaction of benzylamine with a suitable carbonyl compound to form the benzyl carbamate intermediate.
Introduction of the Methoxyanilino Group: The intermediate is then reacted with 4-methoxyaniline under appropriate conditions to introduce the methoxyanilino group.
Addition of the Trifluoroethyl Group: Finally, the trifluoroethyl group is introduced through a reaction with a trifluoroethylating agent, such as trifluoroethyl iodide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyanilino group may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-{4-[(4-aminophenyl)carbonyl]benzyl}carbamate
- 2,2,2-trifluoroethyl N-{4-[(4-hydroxyphenyl)carbonyl]benzyl}carbamate
- 2,2,2-trifluoroethyl N-{4-[(4-chlorophenyl)carbonyl]benzyl}carbamate
Uniqueness
2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate is unique due to the presence of the methoxyanilino group, which can impart specific electronic and steric properties
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[4-[(4-methoxyphenyl)carbamoyl]phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-26-15-8-6-14(7-9-15)23-16(24)13-4-2-12(3-5-13)10-22-17(25)27-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFDXYCROZUGJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)
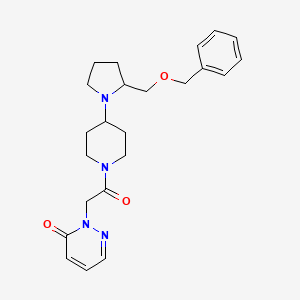
![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)
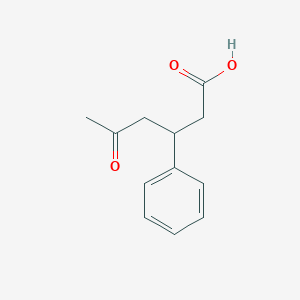
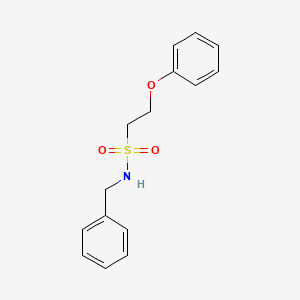
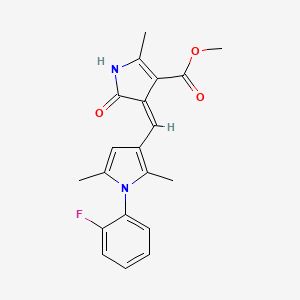
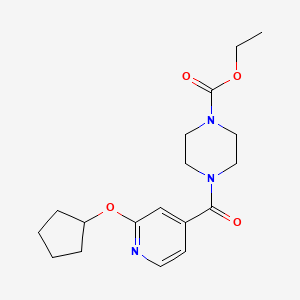
![6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline](/img/structure/B2403185.png)
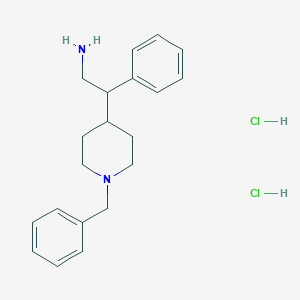

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)


![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)
